

Application of Ketotifen-d3 Fumarate in bioequivalence studies of Ketotifen formulations.

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Compound of Interest		
Compound Name:	Ketotifen-d3Fumarate	
Cat. No.:	B15609530	Get Quote

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Application Note

Introduction

Ketotifen is a second-generation non-competitive H1-antihistamine and mast cell stabilizer used in the treatment of allergic conjunctivitis, rhinitis, and asthma. To ensure the therapeutic interchangeability between a generic and a reference formulation of Ketotifen, bioequivalence (BE) studies are essential. These studies rely on the accurate quantification of Ketotifen in biological matrices, typically plasma. The use of a stable isotope-labeled internal standard (IS) is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it minimizes analytical variability.[1][2][3] Ketotifen-d3 Fumarate, a deuterated analog of Ketotifen, is an ideal internal standard for such studies due to its similar physicochemical properties to the unlabeled analyte.[4]

This document provides detailed application notes and protocols for the use of Ketotifen-d3 Fumarate in the bioequivalence assessment of Ketotifen formulations.



Principle of Application

In quantitative LC-MS/MS analysis, an internal standard is a compound added in a known amount to samples, calibrators, and quality controls. Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response.[1] An ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency.[3] Deuterated internal standards, such as Ketotifen-d3 Fumarate, are considered the most suitable choice because their chemical and physical properties are nearly identical to the analyte, yet they can be distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer.[1][3] This ensures that any variability encountered by the analyte during the analytical process is mirrored by the internal standard, leading to highly accurate and precise quantification.[2]

Data Presentation

The following tables summarize pharmacokinetic data from a bioequivalence study of two Ketotifen syrup formulations in Beagle dogs, where Ketotifen-d3 Fumarate was used as the internal standard.[4]

Table 1: Pharmacokinetic Parameters of Test and Reference Ketotifen Formulations[4]

Parameter	Test Formulation (Mean ± SD)	Reference Formulation (Mean ± SD)
Cmax (ng/mL)	4.35 ± 1.23	4.28 ± 1.17
Tmax (h)	1.5 ± 0.5	1.6 ± 0.4
AUC0-t (ng·h/mL)	18.76 ± 5.43	19.21 ± 4.98
AUC0-inf (ng·h/mL)	19.87 ± 5.67	20.34 ± 5.21
t1/2 (h)	3.8 ± 0.7	3.9 ± 0.6

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life.



Table 2: Bioequivalence Analysis of Test vs. Reference Ketotifen Formulations[4]

Parameter	Geometric Mean Ratio (Test/Reference)	90% Confidence Interval
Cmax	1.018	0.935 - 1.109
AUC0-t	0.976	0.912 - 1.045

The 90% confidence intervals for the geometric mean ratios of Cmax and AUC0-t fall within the regulatory acceptance range of 0.80-1.25, indicating bioequivalence between the two formulations.[4]

Experimental Protocols Bioanalytical Method Validation

A highly accurate, precise, and simple liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the estimation of Ketotifen from plasma should be developed and validated.[4]

Internal Standard: Ketotifen-d3 Fumarate.[4]

Validation Parameters: The method should be validated in accordance with relevant regulatory guidelines (e.g., FDA, EMA) for the following parameters:

- Selectivity
- Lower Limit of Quantification (LLOQ)
- Linearity
- Carryover
- Precision and Accuracy
- Recovery
- Matrix Effect



• Stability[4]

Sample Preparation (Liquid-Liquid Extraction)

- Pipette 100 μL of plasma into a microcentrifuge tube.
- Add 20 μL of Ketotifen-d3 Fumarate internal standard working solution (concentration to be optimized).
- · Vortex for 30 seconds.
- Add 1 mL of extraction solvent (e.g., methyl tertiary-butyl ether).[4]
- · Vortex for 5 minutes.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of reconstitution solvent (e.g., a mixture of mobile phases).
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[4]

Chromatographic Conditions

- HPLC System: A high-performance liquid chromatography system such as the Nexera X2 HPLC.[4]
- Column: A suitable column for separating the analytes, for instance, a Luna® Hilic column (50 \times 2.0 mm i.d., 3 μ m).[4]
- Mobile Phase A: 10 mmol/L ammonium formate (pH 3.0).[4]
- Mobile Phase B: 0.05% formic acid in acetonitrile.[4]



 Gradient/Isocratic: An isocratic elution with a mobile phase ratio of 5:95 (A:B, v/v) can be used.[4]

• Flow Rate: 0.2 mL/min.[4]

• Injection Volume: 7 μL.[4]

• Column Temperature: 40°C.

Mass Spectrometric Conditions

Mass Spectrometer: A triple quadrupole mass spectrometer such as the API 4000.[4]

Ionization Source: Electrospray ionization (ESI) in positive mode.[4]

Detection Mode: Multiple Reaction Monitoring (MRM).[4]

• MRM Transitions:

Ketotifen: m/z 310.2 → 96.0[4]

Ketotifen-d3: m/z 313.2 → 99.1[4]

• Ion Source Parameters: To be optimized for the specific instrument, but may include:

Curtain Gas: 20 psi

Collision Gas: 6 psi

IonSpray Voltage: 5500 V

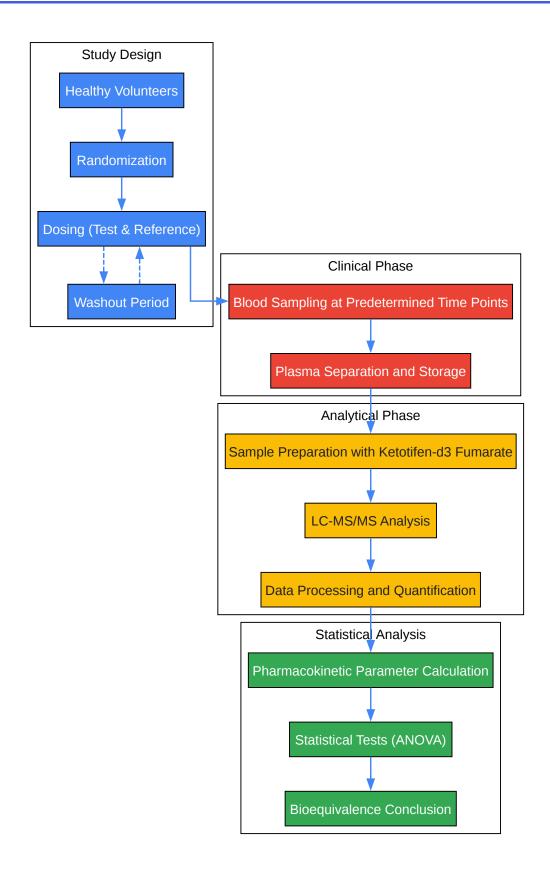
Temperature: 500°C

Ion Source Gas 1: 50 psi

Ion Source Gas 2: 50 psi

Mandatory Visualizations

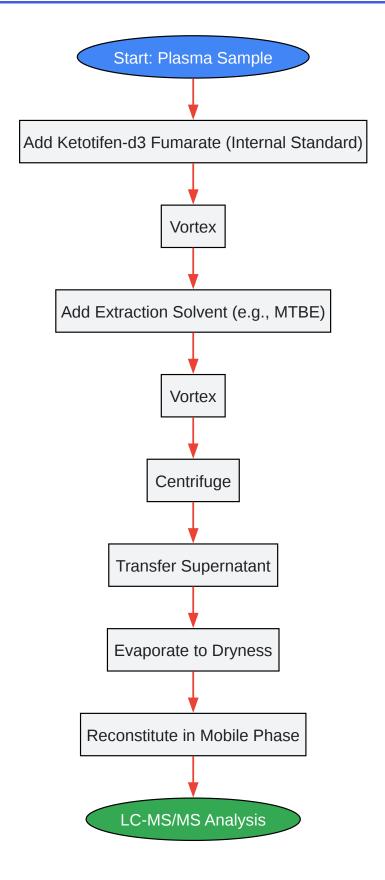




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Caption: Workflow of a typical bioequivalence study for Ketotifen formulations.





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Caption: Liquid-liquid extraction workflow for plasma samples.





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Caption: LC-MS/MS analytical workflow for Ketotifen quantification.

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